molecular formula C14H12O B1282234 3-Benzylbenzaldehyde CAS No. 52315-08-9

3-Benzylbenzaldehyde

Cat. No. B1282234
CAS RN: 52315-08-9
M. Wt: 196.24 g/mol
InChI Key: RMOKWSUUUYFPRQ-UHFFFAOYSA-N
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Description

3-Benzylbenzaldehyde (3-BBA) is a naturally occurring aromatic aldehyde with a distinct sweet, floral aroma. It is found in many plants and is commonly used in the flavor and fragrance industry. It is also used in the manufacture of pharmaceuticals, cosmetics, and other products. 3-BBA has a wide range of applications in the medical and scientific fields due to its unique properties. This article will provide an overview of 3-BBA, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Synthesis Methods and Chemical Reactions

  • C(sp(3))-H Activation : 3-Benzylbenzaldehyde derivatives can be synthesized from 2-methylbenzaldehyde and iodobenzene using a C(sp(3))-H activation process, where acetohydrazone acts as a transient directing group (Ma, Lei, & Hu, 2016).

  • Remote Benzylic C(sp3)–H Oxyfunctionalization : This process, catalyzed by Cu(OAc)2, transforms various substituted 4-cresols, 4-alkylphenols, and 4-hydroxybenzyl alcohols into aromatic carbonyl compounds. This method is valuable due to the pharmaceutical importance of 4-hydroxybenzaldehydes (Jiang et al., 2014).

  • Synthesis of Electrically Conductive Polymers : Bis-aldehyde monomers, including derivatives of this compound, are used to create poly(azomethine)s with significant electrical conductivity. This includes synthesizing various monomers and analyzing their physicochemical properties (Hafeez et al., 2019).

  • Oxidation Reactions : For example, catalytic oxidation of benzylic alcohols to aldehydes in water under room temperature conditions (Wu et al., 2016).

  • Nitration Reactions : Benzaldehyde nitration by mixed acid under homogeneous conditions is essential in synthesizing various products for the bulk and fine chemicals industry (Russo et al., 2017).

Biochemical and Pharmaceutical Applications

  • Fluorescent pH Sensors : New probes derived from this compound act as highly selective fluorescent pH sensors. This is valuable for studying biological organelles (Saha et al., 2011).

  • Metal Complexes Synthesis : Synthesis and optical studies of this compound derivatives have been conducted to create metal complexes with potential applications in various fields, including catalysis and materials science (Mekkey et al., 2020).

Material Science and Engineering

  • Development of Liquid Crystal Materials : Research on Benzylidene-based molecules containing two Azomethine units, derived from intermediates like 4-heptyloxybenzaldehyde, has been conducted to study their mesophase behavior and potential in liquid crystal applications (Jamain & Khairuddean, 2021).

  • Solid Phase Organic Synthesis : Benzaldehyde derivatives like 4-hydroxybenzaldehyde and 2-methoxy-4-hydroxybenzaldehyde have been investigated as linkers for solid phase organic synthesis (Swayze, 1997).

Safety and Hazards

3-Benzylbenzaldehyde is classified as a flammable liquid (Category 4), H227. It causes skin irritation (H315) and serious eye irritation (H319). It is harmful if inhaled (H332) and may cause respiratory irritation (H335) .

Mechanism of Action

Target of Action

Benzaldehydes, in general, have been found to disrupt cellular antioxidation systems , which could be a potential target for 3-Benzylbenzaldehyde.

Mode of Action

It is known that benzaldehydes can disrupt cellular antioxidation systems . This disruption can be achieved with redox-active compounds, which inhibit microbial growth through destabilization of cellular redox homeostasis and/or antioxidation systems .

Biochemical Pathways

Benzaldehydes have been found to disrupt the cellular antioxidation system , which involves various biochemical pathways

Pharmacokinetics

The compound’s molecular weight is 19625 , which could influence its bioavailability and pharmacokinetic properties.

Result of Action

Benzaldehydes have been found to disrupt cellular antioxidation systems , leading to the inhibition of microbial growth. This suggests that this compound could potentially have similar effects.

Biochemical Analysis

Biochemical Properties

3-Benzylbenzaldehyde plays a significant role in biochemical reactions, particularly in the context of redox reactions. It has been observed to interact with various enzymes and proteins, influencing their activity. For instance, this compound can act as a redox-active compound, disrupting cellular antioxidation systems by targeting enzymes such as superoxide dismutases and glutathione reductase . These interactions can lead to the inhibition of microbial growth, showcasing its potential as an antifungal agent.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell function by disrupting cellular redox homeostasis. This disruption can lead to oxidative stress, affecting cell signaling pathways and gene expression. In fungal cells, for example, this compound targets cellular antioxidation components, leading to the inhibition of fungal growth . Additionally, it can act as a chemosensitizing agent, enhancing the efficacy of conventional antifungal treatments.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes involved in redox reactions, leading to changes in gene expression. The compound’s ability to disrupt cellular antioxidation systems is primarily due to its interaction with enzymes like superoxide dismutases and glutathione reductase . These interactions result in the destabilization of cellular redox homeostasis, ultimately inhibiting microbial growth.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound can maintain its antifungal activity over extended periods, provided it is stored under appropriate conditions . Its efficacy may decrease over time due to potential degradation, necessitating careful handling and storage.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound can effectively inhibit microbial growth without causing significant adverse effects. At higher doses, it may exhibit toxic effects, including oxidative stress and cellular damage . These threshold effects highlight the importance of optimizing dosage to maximize efficacy while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to redox reactions. It interacts with enzymes and cofactors involved in cellular antioxidation, influencing metabolic flux and metabolite levels. The compound’s ability to disrupt redox homeostasis can lead to changes in the levels of key metabolites, further impacting cellular function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation, affecting its overall activity. The compound’s hydrophobic nature allows it to readily cross cell membranes, facilitating its distribution within various cellular compartments .

Subcellular Localization

The subcellular localization of this compound is critical to its activity and function. It is primarily localized in cellular compartments involved in redox reactions, such as the mitochondria and cytoplasm. The compound’s targeting signals and post-translational modifications play a role in directing it to specific organelles, where it can exert its effects on cellular antioxidation systems .

properties

IUPAC Name

3-benzylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O/c15-11-14-8-4-7-13(10-14)9-12-5-2-1-3-6-12/h1-8,10-11H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMOKWSUUUYFPRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(=CC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30518229
Record name 3-Benzylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30518229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

52315-08-9
Record name 3-Benzylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30518229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 2-(3-benzylbenzyl)-1,3-dioxolane (8.2 g), acetone (100 cm3), water (10 cm3) and concentrated sulphuric acid (20 drops) was stirred overnight, then added to diethyl ether. The resultant mixture was washed with sodium bicarbonate solution, water and brine, and dried over anhydrous magnesium sulphate. Evaporation of the solvents under reduced pressure gave 3-benzylbenzaldehyde (6.5 g), which was used without further purification.
Name
2-(3-benzylbenzyl)-1,3-dioxolane
Quantity
8.2 g
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reactant
Reaction Step One
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100 mL
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reactant
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10 mL
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Synthesis routes and methods II

Procedure details

Combine (3-[1,3]dioxolan-2-ylphenyl)-phenyl-methanol (2.3 g, 8.7 mmol) and sodium iodide (5.3 g, 35.0 mmol) in acetonitrile (25 ml). Add dichloromethylsilane (2.1 ml, 17.4 mmol) via syringe. After 10 min, dilute with EtOAc and wash with water, saturated sodium bicarbonate, 10% sodium thiosulfate, and then brine. Dry the organic layers (Na2SO4), filter, and concentrate to give a residue. Chromatograph the residue eluting with 9:1 hexane:EtOAc to give the title compound.
Name
(3-[1,3]dioxolan-2-ylphenyl)-phenyl-methanol
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step Two
Quantity
2.1 mL
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reactant
Reaction Step Three
Quantity
25 mL
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solvent
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0 (± 1) mol
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solvent
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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